A Technical Guide to the Physicochemical Properties of 6-Azabicyclo[3.1.0]hexane and Its Relevance in Drug Discovery
A Technical Guide to the Physicochemical Properties of 6-Azabicyclo[3.1.0]hexane and Its Relevance in Drug Discovery
Abstract
The 6-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted, three-dimensional structural motif that has garnered significant attention in medicinal chemistry. Its rigid framework serves as a valuable bioisostere for more flexible ring systems, enabling precise positioning of pharmacophoric elements to optimize interactions with biological targets. This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-azabicyclo[3.1.0]hexane, intended for researchers, scientists, and drug development professionals. We delve into its structural characteristics, basicity, lipophilicity, solubility, and stability, while also presenting validated experimental protocols for their determination. The overarching goal is to equip scientists with the foundational knowledge required to effectively leverage this unique scaffold in the design of novel therapeutics.
Introduction to the 6-Azabicyclo[3.1.0]hexane Scaffold
Structural Overview and Nomenclature
6-Azabicyclo[3.1.0]hexane (CAS Number: 285-63-2) is a saturated bicyclic amine with the molecular formula C₅H₉N.[1][2][3] Its structure consists of a cyclopentane ring fused with an aziridine (three-membered nitrogen-containing) ring, creating a strained yet stable system.[1] This fusion imparts a distinct V-shaped geometry, which is a departure from the flatter conformations of common rings like piperidine or cyclohexane. The molecular weight of the parent compound is approximately 83.13 g/mol .[1][2]
The unique topology of this scaffold is its most defining feature. The rigidity prevents the conformational flexibility seen in monocyclic systems, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.
Significance in Medicinal Chemistry: The "3D Fragment" Concept
In modern drug discovery, there is a growing emphasis on moving beyond "flat" aromatic structures to explore three-dimensional chemical space. Saturated bicyclic systems like 6-azabicyclo[3.1.0]hexane are considered valuable "3D fragments" or scaffolds.[4] Their importance lies in the ability to project substituents into specific vectors in 3D space, enhancing target engagement and selectivity.
This scaffold is a crucial component in several approved antiviral medications, including the hepatitis C virus (HCV) protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor component of Paxlovid™ (PF-07321332).[5][6][7] Its incorporation into these drugs highlights its role in creating potent and metabolically stable therapeutic agents.[8] The strategic placement of this core can improve key drug-like properties such as metabolic stability, binding affinity, and aqueous solubility.[8][9]
Core Physicochemical Properties
The utility of any chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Property | Value / Description | Source(s) |
| CAS Number | 285-63-2 | [1] |
| Molecular Formula | C₅H₉N | [1][2][3] |
| Molecular Weight | 83.13 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Predicted pKa | ~11.5 (for 6,6-dimethyl derivative) | [10] |
| Predicted LogP (XLogP) | 0.5 | [3] |
| Solubility | Generally soluble in organic solvents; salts (e.g., hydrochloride) exhibit enhanced aqueous solubility. | [7][9][11] |
| Chemical Stability | Stable under standard conditions; strained ring is reactive towards certain reagents. | [1][12] |
Basicity and pKa
The lone pair of electrons on the nitrogen atom imparts basic character to the 6-azabicyclo[3.1.0]hexane molecule.[1] The pKa, or acid dissociation constant of the conjugate acid, is a critical parameter that determines the ionization state of the molecule at physiological pH (7.4). This, in turn, influences solubility, cell permeability, and target binding.
While experimental data for the unsubstituted parent compound is scarce, a predicted pKa for the related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane is approximately 11.51.[10] This high pKa suggests that at physiological pH, the molecule will be predominantly protonated. This positive charge can be leveraged to form favorable salt bridges with acidic residues in a protein's active site or to significantly enhance aqueous solubility.[9] It is a tunable parameter; for instance, introducing electron-withdrawing groups like fluorine atoms has been shown to decrease the pKa of similar bicyclic amines.[13]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[14][15] For ionizable compounds like 6-azabicyclo[3.1.0]hexane, the distribution coefficient (LogD) at a specific pH is more relevant.
The predicted LogP (XlogP) for the parent scaffold is 0.5, indicating a relatively balanced hydrophilic-lipophilic character.[3] This property is highly dependent on the nature of substituents attached to the bicyclic core.[8][13] By carefully selecting substituents, medicinal chemists can modulate the LogP/LogD to optimize a drug candidate's ADME profile, aiming for a balance that allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross cellular membranes.
Solubility
Aqueous solubility is a prerequisite for the absorption and distribution of an orally administered drug. As a basic amine, 6-azabicyclo[3.1.0]hexane and its derivatives can form salts with pharmaceutically acceptable acids (e.g., HCl). These salt forms are typically crystalline solids with significantly higher water solubility compared to the free base.[7][9][11] This strategy is widely employed in drug development to improve the biopharmaceutical properties of basic drug candidates.
Physical State and Thermal Properties
Chemical Stability and Reactivity
The molecule is generally stable under recommended storage conditions (cool, dry place).[12] However, the presence of the strained three-membered aziridine ring makes it susceptible to reactions with strong nucleophiles or electrophiles and ring-opening reactions under certain conditions.[1] It is also noted to be incompatible with strong oxidizing agents.[12] This inherent reactivity is a double-edged sword: it can be exploited for further chemical synthesis but must also be considered when evaluating the metabolic stability of drug candidates containing this scaffold. The instability of the azabicyclo[3.1.0]hexane core of the natural product Ficellomycin in vivo is a notable example of this potential liability.[16]
Spectroscopic and Analytical Characterization
Unambiguous characterization of 6-azabicyclo[3.1.0]hexane and its derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The strained, asymmetric nature of the ring system leads to complex and distinct splitting patterns. For instance, ¹H NMR data for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane shows characteristic signals for the methyl groups and the various methylene and methine protons on the bicyclic core.[17]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about fragmentation patterns, which can aid in structural identification. The predicted monoisotopic mass is 83.0735 Da.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The parent compound would exhibit characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies.
Methodologies for Physicochemical Property Determination
To ensure the reliability of data for drug discovery programs, standardized and validated protocols for measuring physicochemical properties are essential.
Protocol: Experimental Determination of Lipophilicity (LogP) via the Shake-Flask Method
This is the "gold standard" method for LogP determination, providing a direct measure of partitioning.[14]
Causality: The principle is based on allowing a compound to reach thermodynamic equilibrium between two immiscible phases (n-octanol and buffer). The ratio of its concentration in each phase directly gives the partition coefficient.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the test compound (e.g., a 1:1 volume ratio).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. The "slow-stirring" method is often preferred to avoid the formation of emulsions.[14]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Self-Validation: The protocol is validated by running a standard compound with a known LogP value in parallel. The sum of the compound mass in both phases should equal the initial mass added, confirming no degradation or adsorption to the vial walls occurred.
Protocol: Determination of pKa via Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).
Causality: The pKa corresponds to the pH at which the compound is 50% ionized and 50% neutral. This point is identified as the midpoint of the buffering region on the titration curve.
Methodology:
-
Preparation: Accurately weigh a sample of the compound (as the free base) and dissolve it in a known volume of degassed, deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but its effect on the pKa must be considered.
-
Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a stirrer.
-
Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette or automated titrator.
-
Data Collection: After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.
-
Analysis: Plot the pH versus the volume of titrant added. The equivalence point (where all the base has been neutralized) is identified from the inflection point of the curve (often found by taking the first derivative).
-
Calculation: The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.
Self-Validation: The system is validated by titrating a known standard (e.g., TRIS buffer) to ensure the accuracy of the pH probe and titrant concentration.
Conclusion: The Strategic Application of Physicochemical Properties
The 6-azabicyclo[3.1.0]hexane scaffold is more than just a structural curiosity; it is a powerful tool in the medicinal chemist's arsenal. Its value is realized not just from its rigid 3D structure but from the ability to precisely control its physicochemical properties. Understanding and fine-tuning the pKa, lipophilicity, and solubility are critical for transforming a potent "hit" compound into a successful drug candidate with a desirable ADME profile. This guide has outlined these core properties and provided robust methodologies for their determination, offering a foundational framework for researchers aiming to exploit the full potential of this important heterocyclic system in the pursuit of new medicines.
References
- Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. (2018).
- Synthesis of Ethyl 5-Phenyl-6-Oxa-1-Azabicyclo[3.1.0]hexane-2-carboxylate Derivatives and Evaluation of Their Antimalarial Activities. (n.d.).
- Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. (2022). ChemicalBook.
- 6-Oxa-3-azabicyclo[3.1.0]hexane. (n.d.). PubChem.
- 3-Oxa-6-azabicyclo[3.1.0]hexane Chemical Properties. (n.d.). lookchem.
- 6-Tosyl-6-azabicyclo[3.1.0]hexane. (n.d.). PubChem.
- CAS 285-63-2: 6-Azabicyclo[3.1.0]hexane. (n.d.). CymitQuimica.
- 6-azabicyclo[3.1.
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane CAS 943516-54-9. (n.d.). Home Sunshine Pharma.
- Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. (2016). Semantic Scholar.
- Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.
- Advancing Drug Discovery with Saturated Fused Cyclopropanes. (2025). Abovchem.
- In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. (2023).
- 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. (n.d.).
- CAS NO. 285-63-2 | 6-Azabicyclo[3.1.0]hexane. (n.d.). Arctom.
- 6-azabicyclo[3.1.0]hexane (C5H9N). (n.d.). PubChemLite.
- Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. (n.d.).
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. (n.d.).
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). ScienceDirect.
- (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.
- Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.
Sources
- 1. CAS 285-63-2: 6-Azabicyclo[3.1.0]hexane | CymitQuimica [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. PubChemLite - 6-azabicyclo[3.1.0]hexane (C5H9N) [pubchemlite.lcsb.uni.lu]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 565456-77-1: (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicy… [cymitquimica.com]
- 8. News - Abovchem [abovchem.com]
- 9. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 10. 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane CAS 943516-54-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aksci.com [aksci.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. chem.pg.edu.pl [chem.pg.edu.pl]
- 16. Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
